molecular formula C66H68CaF2N4O10 B10820785 Atorvastatin-d5 (calcium salt)

Atorvastatin-d5 (calcium salt)

Cat. No.: B10820785
M. Wt: 1165.4 g/mol
InChI Key: FQCKMBLVYCEXJB-RKBFYDEKSA-L
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Description

Atorvastatin-d5 (calcium salt) is a deuterated form of atorvastatin calcium, a widely used lipid-lowering agent belonging to the statin class of medications. Atorvastatin-d5 is primarily used as an internal standard in mass spectrometry for the quantification of atorvastatin. The deuterium atoms in atorvastatin-d5 replace hydrogen atoms, providing a stable isotopic label that aids in accurate measurement and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atorvastatin-d5 (calcium salt) involves several steps, starting from the construction of the pyrrole ring. One prominent method is the Paal-Knorr condensation, which involves the reaction of a diketone with an amine to form the pyrrole ring. The side chain is then introduced through a series of reactions, including esterification, reduction, and hydrolysis. The final step involves the formation of the calcium salt by reacting the free acid form of atorvastatin-d5 with calcium ions .

Industrial Production Methods

Industrial production of atorvastatin-d5 (calcium salt) follows similar synthetic routes but on a larger scale. Key improvements in the process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin-d5 (calcium salt) undergoes various chemical reactions, including:

    Oxidation: Atorvastatin can be oxidized to form its active metabolites.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Substitution reactions can occur at the aromatic rings or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include the active metabolites of atorvastatin, such as ortho- and para-hydroxy atorvastatin, which retain the lipid-lowering properties of the parent compound .

Scientific Research Applications

Atorvastatin-d5 (calcium salt) is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

Atorvastatin-d5 (calcium salt) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin-d5 reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

Atorvastatin-d5 (calcium salt) is similar to other statins, such as:

  • Lovastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Simvastatin

Uniqueness

The uniqueness of atorvastatin-d5 lies in its deuterium labeling, which provides a stable isotopic marker for accurate quantification in analytical studies. This makes it particularly valuable in research settings where precise measurement of atorvastatin levels is required .

Conclusion

Atorvastatin-d5 (calcium salt) is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of atorvastatin and its effects on cholesterol metabolism.

Properties

Molecular Formula

C66H68CaF2N4O10

Molecular Weight

1165.4 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,5D,6D,9D,10D;

InChI Key

FQCKMBLVYCEXJB-RKBFYDEKSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Origin of Product

United States

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